Bis(3,4,5-trifluorophenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFSKWKVYRHUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Bis(3,4,5-trifluorophenyl)methanone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive analysis of its symmetric structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, the key signals arise from the aromatic protons. Due to the molecule's symmetry, the two 3,4,5-trifluorophenyl rings are chemically equivalent. Within each ring, the two protons at positions 2 and 6 are also equivalent. Therefore, a single signal is expected for all four aromatic protons.
This signal is anticipated to appear in the downfield region of the spectrum, which is typical for aromatic protons. The electron-withdrawing nature of the carbonyl group (C=O) and the fluorine atoms deshields these protons, shifting their resonance to a higher frequency. The signal would present as a triplet, a result of coupling to the two neighboring fluorine atoms at positions 3 and 5.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Position | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| 7.5 - 7.8 | H-2, H-6, H-2', H-6' | t (triplet) | ~7-9 Hz (⁴JH-F) | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are predicted due to the molecule's symmetry. The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons will show characteristic splittings due to coupling with the directly attached fluorine atoms (¹JC-F) and fluorine atoms on adjacent carbons (²JC-F, ³JC-F), which is a key feature in the NMR spectra of fluorinated compounds.
The carbon atoms directly bonded to fluorine (C-3, C-4, C-5) will appear as complex multiplets with large C-F coupling constants. The quaternary carbon (C-1) and the proton-bearing carbon (C-2, C-6) will also exhibit splitting from coupling to the fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Position | Description |
|---|---|---|
| 185 - 195 | C=O | Carbonyl carbon, singlet or small triplet due to coupling with C-2/C-6 protons. |
| 145 - 155 | C-4 | Triplet of triplets (tt) or complex multiplet due to large ¹JC-F and smaller ³JC-F couplings. |
| 140 - 150 | C-3, C-5 | Doublet of doublets of doublets (ddd) or complex multiplet due to large ¹JC-F and smaller ²JC-F and ³JC-F couplings. |
| 130 - 135 | C-1 | Triplet (t) or multiplet due to coupling with neighboring fluorine atoms. |
| 115 - 125 | C-2, C-6 | Triplet (t) due to coupling with F-3 and F-5. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the fluorine atoms on each ring are in two different chemical environments: the fluorine at the C-4 position (para) and the two equivalent fluorines at the C-3 and C-5 positions (meta). This results in two distinct signals in the ¹⁹F NMR spectrum.
The signal for the para-fluorine (F-4) is expected to appear as a triplet, due to coupling with the two equivalent meta-fluorines (F-3 and F-5). The signal for the meta-fluorines will appear as a doublet, due to coupling with the single para-fluorine (F-4). Each of these signals may exhibit further small couplings to the ortho-protons. The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).
Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Position | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -130 to -140 | F-4, F-4' | t (triplet) | ~20 Hz (³JF-F) | 2F |
| -155 to -165 | F-3, F-5, F-3', F-5' | d (doublet) | ~20 Hz (³JF-F) | 4F |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the predicted ¹H, ¹³C, and ¹⁹F NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the absence of proton-proton couplings, as each proton environment is isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton signal (H-2/H-6) to its corresponding carbon signal (C-2/C-6).
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons and fluorines, confirming the spatial proximity of the H-2/H-6 protons and the F-3/F-5 fluorines.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds. The spectrum provides key evidence for the presence of these functional groups. General regions for characteristic absorptions in aromatic ketones and fluorinated aromatic compounds are well-established.
The most prominent peak would be the C=O stretching vibration of the ketone, which typically appears in a well-defined region of the spectrum. Additionally, strong and complex absorption bands are expected for the C-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present, though they may be of lower intensity compared to the C=O and C-F bands.
Predicted FT-IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 1670 - 1690 | C=O Stretch (Ketone) | Strong |
| 1600 - 1450 | Aromatic C=C Stretch | Medium |
| 1350 - 1100 | C-F Stretch | Strong, Multiple Bands |
Raman Spectroscopy
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds. epa.govepa.gov In a typical GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the chromatographic column, and then detected by a mass spectrometer. globalresearchonline.net While specific GC-MS fragmentation data for this compound is not detailed in the provided search results, the technique is suitable for its analysis, and related structures have been studied using this method. rsc.org The resulting mass spectrum would provide valuable information about its molecular ion and fragmentation pathways, aiding in its structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing less volatile and thermally labile molecules. chemrxiv.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov
For this compound, HRMS would be instrumental in confirming its molecular formula, C₁₃H₄F₆O. nih.gov The technique has been successfully applied to characterize a variety of complex organic molecules, including those with multiple phenyl rings and functional groups. nih.govnih.gov While the search results provide HRMS data for similar compounds, such as (3,4-Bis(3-methoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone and its derivatives, specific data for this compound is not explicitly available. nih.gov
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| (3,4-Bis(3-methoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone | ESI | 474.1911 | 474.1908 | nih.gov |
| (3,4-Bis(4-methoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone | ESI | 474.1911 | 474.1906 | nih.gov |
| (3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone | ESI | 534.2122 | 534.2116 | nih.gov |
| (3,4-Bis(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)(4-methoxyphenyl)methanone | ESI | 534.2122 | 534.2113 | nih.gov |
| 1,3-bis(3,4,5-Trifluorophenyl)urea | ESI | 303.0557 | 303.0566 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Absorption Characteristics
The UV-Vis absorption spectrum of a compound reveals the wavelengths of light it absorbs, which correspond to electronic transitions from the ground state to excited states. The absorption characteristics are influenced by the molecular structure, including the presence of chromophores and auxochromes. For this compound, the aromatic rings and the carbonyl group act as chromophores. The absorption spectra of related compounds have been studied in various solvents. rsc.orgresearchgate.netmdpi.com For example, the UV-Vis absorption spectrum of 4,7-bis(3,4,5-trifluorophenyl)benzo[c] researchgate.netrsc.orgrsc.orgthiadiazole has been recorded, providing insight into the electronic properties of the trifluorophenyl group. researchgate.net While the exact absorption maxima for this compound are not specified in the search results, it is expected to exhibit absorption bands in the UV region characteristic of benzophenone (B1666685) derivatives.
Fluorescence and Photophysical Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key photophysical parameter. The photophysical properties of fluorinated aromatic compounds have been investigated, revealing that fluorination can significantly impact these properties. dur.ac.uk For instance, fluorinated emitter molecules have shown high resistance to degradation by UV light. dur.ac.uk The fluorescence properties of various aromatic and heterocyclic compounds have been studied, with emission maxima and quantum yields reported. mdpi.comacs.org Although specific fluorescence data for this compound is not available, the study of related compounds suggests that it may possess interesting photophysical properties worth investigating. nih.govrsc.org
| Compound | Solvent | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |
| (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene | Chloroform | - | 0.93 | acs.org |
| Segmented copolymer of (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene | Chloroform | - | 0.68 | acs.org |
| BODIPY 5a | Toluene | - | - | mdpi.com |
| BODIPY 5a | Methanol (B129727) | - | - | mdpi.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformational details, which are invaluable for a complete structural assignment.
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound were found. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular geometries are not available in the current scientific literature. The successful crystallization of this compound would be a valuable contribution to the field, allowing for a deeper understanding of the solid-state packing and intermolecular interactions driven by its numerous fluorine substituents.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. This method provides an empirical validation of the molecular formula, serving as a crucial checkpoint for purity and identity. The analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and quantified.
For this compound, with a molecular formula of C₁₃H₄F₆O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, and oxygen. While specific experimental data from a published analysis of this compound is not available, the expected theoretical percentages are presented below. In a typical research setting, experimentally determined values would be expected to align closely with these theoretical calculations, generally within a ±0.4% tolerance, to confirm the compound's purity and elemental makeup. oealabs.comthermofisher.comiastate.edu
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 53.82 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.39 |
| Fluorine | F | 18.998 | 6 | 113.988 | 39.28 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.51 |
| Total | 290.162 | 100.00 |
Computational and Theoretical Investigations of Bis 3,4,5 Trifluorophenyl Methanone
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. researchgate.netnih.gov
Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. chemrxiv.org For Bis(3,4,5-trifluorophenyl)methanone, this process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
Conformational analysis of this compound would focus on the rotation of the two 3,4,5-trifluorophenyl rings around their respective single bonds to the central carbonyl carbon. The steric and electronic interactions between the fluorine-substituted rings and the carbonyl group dictate the most stable conformers. Due to potential steric hindrance, the molecule is expected to adopt a non-planar, propeller-like conformation to minimize repulsion. The dihedral angles between the plane of the phenyl rings and the carbonyl group are critical parameters determined through these calculations. While specific calculated values for this compound are not detailed in the provided search results, the table below illustrates the typical parameters obtained from such an analysis.
Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following values are illustrative for the type of data generated and are not specific experimental or calculated results for this molecule.)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |
| C-F Bond Length | ~1.35 Å |
| C-C-C (phenyl ring) Angle | ~120° |
| O=C-C Angle | ~120° |
| Phenyl Ring Torsion Angles | Varies |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, DFT calculations would map the electron density distribution of these orbitals. It is expected that the HOMO would be localized on the trifluorophenyl rings, while the LUMO would be centered around the electron-withdrawing carbonyl group. The energy gap would provide insight into the molecule's charge transfer capabilities and its potential use in electronic materials. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative for the type of data generated and are not specific experimental or calculated results for this molecule.)
| Orbital | Energy (eV) |
| HOMO | e.g., -7.5 eV |
| LUMO | e.g., -1.5 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 6.0 eV |
DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. ripublication.comresearchgate.net
NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. ripublication.comnih.gov For this compound, these calculations would help assign the signals corresponding to the different carbon and hydrogen atoms in the molecule, taking into account the deshielding effects of the fluorine atoms and the carbonyl group.
IR (Infrared): DFT can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, a strong characteristic absorption band would be predicted for the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. Vibrations related to C-F and C-C bonds would also be calculated to help interpret the experimental IR spectrum.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. nih.gov The calculations would likely predict transitions corresponding to n→π* (from the lone pair of the carbonyl oxygen to the antibonding π-orbital) and π→π* (within the aromatic system).
Advanced Quantum Chemical Calculations
Beyond basic geometry and orbital analysis, more advanced methods provide a deeper understanding of charge distribution and bonding.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule using a color scale. researchgate.net
Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netiucr.org For this compound, the MEP map would show a significant concentration of negative potential around the electronegative oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit positive potential. The fluorine atoms on the phenyl rings would also contribute to regions of negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method is used to study intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions a molecule's electron density to define atoms and the bonds between them. This approach allows for the characterization of chemical bonds, including covalent, ionic, and weaker non-covalent interactions, based on the topology of the electron density.
A QTAIM analysis of this compound would involve calculating the electron density and its Laplacian. Key aspects of the analysis would include:
Bond Critical Points (BCPs): Identifying the BCPs between atoms would confirm the molecular structure and provide information about the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are particularly insightful. For instance, the C-F, C-C, and C=O bonds would each have a unique BCP with characteristic properties.
Ring Critical Points (RCPs): The presence of RCPs within the trifluorophenyl rings would characterize their cyclic nature.
Atomic Properties: QTAIM allows for the calculation of various atomic properties, such as atomic charges and energies, by integrating over the atomic basins. This would provide insight into the electron distribution within the molecule.
Without specific computational results for this compound, a data table for its QTAIM parameters cannot be generated.
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the reactivity of a molecule. These descriptors help in understanding how a molecule will interact with other chemical species.
For this compound, these studies would involve:
Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Descriptors: These pinpoint the most reactive sites within a molecule. The most common local descriptor is the Fukui function (f(r)) , which indicates the change in electron density at a specific point when an electron is added or removed. This would identify which atoms are most susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon would be expected to be an electrophilic site.
A detailed analysis would require DFT calculations to determine the energies of the neutral, anionic, and cationic forms of the molecule.
Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This phenomenon is crucial for understanding the photophysical properties of a molecule, such as its fluorescence.
In this compound, the carbonyl group (C=O) acts as an electron-withdrawing group, while the trifluorophenyl rings, despite the electron-withdrawing fluorine atoms, constitute the π-system. An investigation into ICT would typically involve:
Analysis of Molecular Orbitals: Examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the nature of electronic transitions. An ICT transition would typically involve the HOMO being localized on the donor part and the LUMO on the acceptor part.
Solvatochromism Studies: The effect of solvent polarity on the absorption and emission spectra can provide evidence for ICT. A larger dipole moment in the excited state compared to the ground state, which is characteristic of ICT, would lead to a red-shift (bathochromism) in the emission spectrum in more polar solvents.
Time-Dependent DFT (TD-DFT) Calculations: These calculations can predict the energies and characteristics of electronic transitions, confirming whether they have ICT character.
Non-Linear Optical (NLO) Properties Simulation
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, such as that from a laser.
A computational study of the NLO properties of this compound would involve calculating:
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Related to the second-order NLO response. A non-zero β value is a prerequisite for second-harmonic generation (SHG).
Second Hyperpolarizability (γ): Describes the third-order NLO response.
Analysis of Intermolecular Interactions
In the solid state, the properties of a molecular crystal are governed by the interactions between individual molecules. Understanding these interactions is key to predicting the crystal packing and properties.
Hirshfeld Surface Analysis and 3D Energy Frameworks
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors.
For a crystal of this compound, this analysis would involve:
d_norm mapping: This property is mapped onto the Hirshfeld surface to identify regions of close contact between molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a percentage contribution of different types of interactions (e.g., H···H, C···H, F···H).
3D Energy Frameworks: These calculations visualize the energetic landscape of the crystal packing, showing the relative strengths of the intermolecular interactions and highlighting the dominant forces (e.g., electrostatic, dispersion) that stabilize the crystal structure.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonds and π-π stacking are crucial non-covalent interactions that direct the self-assembly of molecules in the solid state.
An analysis of the crystal structure of this compound would look for:
Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···F hydrogen bonds could play a significant role in the crystal packing. The geometric parameters (distance and angle) of these interactions would be analyzed.
π-π Stacking Interactions: The aromatic trifluorophenyl rings are likely to engage in π-π stacking interactions with rings of neighboring molecules. The analysis would focus on the distance between the centroids of the rings and their relative orientation (e.g., parallel-displaced, T-shaped). These interactions are fundamental to the stability of many aromatic compounds in the solid state.
Reaction Chemistry and Synthetic Transformations of Bis 3,4,5 Trifluorophenyl Methanone
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Rings
The presence of multiple electron-withdrawing fluorine atoms, combined with the powerful activating effect of the central carbonyl group, renders the phenyl rings of bis(3,4,5-trifluorophenyl)methanone susceptible to nucleophilic attack. This reactivity is primarily governed by the SNAr mechanism.
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. pressbooks.pub The first step, which is typically rate-determining, involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. strath.ac.uk The stability of this intermediate is key to the reaction's feasibility.
In this compound, the carbonyl group strongly withdraws electron density from the aromatic rings, particularly from the ortho and para positions. For a 3,4,5-trifluorophenyl ring attached to a carbonyl:
C4-Fluorine (para-position): This fluorine is highly activated towards displacement. A nucleophilic attack at this position allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the oxygen atom of the carbonyl group through resonance, providing significant stabilization.
C3- and C5-Fluorines (meta-positions): These fluorines are considerably less activated. The negative charge from a nucleophilic attack at these positions cannot be directly delocalized onto the carbonyl group, resulting in a less stable Meisenheimer intermediate.
Therefore, nucleophilic aromatic substitution on this compound is expected to be highly regioselective, with nucleophiles preferentially attacking the C4 and C4' positions. The displacement of the fluorines at the C3, C3', C5, and C5' positions is mechanistically disfavored.
The high regioselectivity of fluorine displacement at the C4 and C4' positions allows for the controlled synthesis of a variety of substituted fluorinated benzophenone (B1666685) derivatives. By reacting this compound with one or two equivalents of a nucleophile, it is possible to generate mono- or di-substituted products, respectively. A range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can be employed to create diverse molecular architectures.
The table below illustrates the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile (Nu) | Expected Product | Product Structure |
|---|---|---|
| Sodium Methoxide (NaOMe) | Bis(3,5-difluoro-4-methoxyphenyl)methanone | ![]() |
| Ammonia (NH₃) | Bis(4-amino-3,5-difluorophenyl)methanone | ![]() |
| Piperidine | Bis(3,5-difluoro-4-(piperidin-1-yl)phenyl)methanone | ![]() |
| Sodium Thiophenoxide (NaSPh) | Bis(3,5-difluoro-4-(phenylthio)phenyl)methanone | ![]() |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The formation of fused heterocyclic systems such as xanthones, acridones, and thioxanthones from benzophenone precursors typically involves an intramolecular nucleophilic aromatic substitution. This critical cyclization step requires the presence of a leaving group (in this case, fluorine) at a position ortho to the carbonyl bridge, which can be displaced by a nucleophile positioned on the second aromatic ring.
The synthesis of a xanthone (B1684191) core from a polyfluorinated benzophenone requires an intramolecular SNAr reaction where a hydroxyl group attacks and displaces an ortho-fluorine atom. researchgate.net In the case of this compound, there are no fluorine atoms located at the ortho-positions (C2, C2', C6, C6'). Consequently, a direct intramolecular cyclization to form a xanthone scaffold is not structurally feasible. The necessary precursor for this reaction would be a 2-hydroxy-2'-fluoro-benzophenone derivative, which cannot be directly formed from this compound via a simple substitution pattern.
Similar to xanthone formation, the synthesis of an acridone (B373769) involves the intramolecular cyclization of a benzophenone derivative where an amine group displaces an ortho-fluorine. acs.org As this compound lacks the required ortho-fluorine atoms, it cannot serve as a direct precursor for fluorinated acridones through a standard intramolecular SNAr cyclization pathway.
The formation of a thioxanthone follows the same mechanistic principle, requiring an intramolecular SNAr reaction where a thiol or sulfide (B99878) nucleophile displaces a fluorine atom positioned ortho to the carbonyl linker. researchgate.net The 3,4,5-substitution pattern of this compound does not provide the necessary ortho-fluorine leaving group, precluding its direct conversion into fluorinated thioxanthones via this pathway.
Transformations of the Carbonyl Group
Reduction to Alcohols
The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, Bis(3,4,5-trifluorophenyl)methanol. nih.gov This transformation is a fundamental reaction in organic synthesis, converting a planar ketone into a chiral alcohol.
Standard reducing agents are effective for this purpose. The most common and mild reagent for the reduction of aldehydes and ketones is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by a protonation step, usually from a protic solvent like methanol (B129727) or ethanol (B145695), to give the final alcohol product. masterorganicchemistry.comrsc.org While specific studies detailing the reduction of this compound are not prevalent, the general mechanism is well-established for a wide array of ketones, including complex and sterically hindered ones. researchgate.net The high reactivity of NaBH₄ towards the polarized carbonyl group allows for selective reduction even in the presence of less reactive functional groups. moriroku.co.jp
Table 1: General Conditions for Ketone Reduction
| Reagent | Solvent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Secondary Alcohol |
This table represents general conditions for ketone reduction and is applicable to this compound based on established chemical principles.
Olefination Reactions (e.g., Wittig-type Reactions)
Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful method for alkene synthesis. The Wittig reaction is the most prominent example of this class of transformations. orgsyn.org It involves the reaction of a ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. orgsyn.org
The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. researchgate.net
While direct examples of Wittig reactions on this compound are scarce in the literature, studies on related fluorinated carbonyls demonstrate the feasibility of this transformation. For instance, fluorinated esters have been successfully converted to enol ethers via Wittig olefination. orgsyn.org Furthermore, related borata-Wittig reactions have been performed on benzophenone using perfluorinated reagents, highlighting the reactivity of fluorinated compounds in such transformations. rsc.org The strong electron-withdrawing effect of the trifluorophenyl groups is expected to enhance the electrophilicity of the carbonyl carbon, making it a good substrate for nucleophilic attack by the ylide.
Condensation Reactions with Nitrogen Nucleophiles
The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives, such as hydrazines and hydroxylamines, to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com
The synthesis of fluorinated imines and hydrazones is an area of significant interest, as these compounds are versatile intermediates for preparing various nitrogen-containing heterocycles and other fine chemicals. mdpi.commdpi.com The formation of these azomethine derivatives is often catalyzed by acids. researchgate.net For example, the condensation of various carbonyl compounds with hydrazides can be achieved by refluxing in ethanol with a catalytic amount of acid. researchgate.netarkat-usa.org
Mechanochemical methods, such as manual grinding of a solid aldehyde and a solid amine, have also proven effective for the synthesis of fluorinated imines, often proceeding rapidly and in high yield without the need for solvents. mdpi.com Given the established protocols for the condensation of various ketones with nitrogen nucleophiles, this compound is expected to react readily to form the corresponding imine or hydrazone derivatives under appropriate conditions. mdpi.comchim.it
Table 2: Examples of Condensation Reactions with Carbonyls
| Carbonyl Substrate | Nitrogen Nucleophile | Product | Catalyst/Conditions |
|---|---|---|---|
| Various Benzaldehydes | Phenylhydrazine | Hydrazones | Good to excellent yields. researchgate.net |
| 3-Hydroxybenzaldehyde | Fluorinated Anilines | Imines (Schiff Bases) | Dichloromethane, ambient temp. mdpi.com |
This table illustrates the general scope of condensation reactions applicable to ketones like this compound.
Reactivity in Specific Media (e.g., Superacidic Conditions)
The behavior of organic molecules in superacids—media with an acidity greater than that of 100% sulfuric acid—is a field of active research. Common superacids include trifluoromethanesulfonic acid (TfOH, triflic acid) and mixtures like FSO₃H-SbF₅ ("Magic Acid"). nih.govnih.gov In such media, carbonyl compounds are readily protonated on the oxygen atom to form highly electrophilic hydroxycarbenium ions.
Studies on trifluoromethyl-substituted arenes in superacids like CF₃SO₃H have shown that they can undergo hydrolysis and subsequent Friedel-Crafts-type reactions to generate benzophenone derivatives. nih.gov This indicates that the benzophenone core itself is stable under these highly acidic conditions. The protonated benzophenone is a powerful electrophile, but generally less reactive than other electrophilic species that can be generated in superacids. nih.gov
Research on the carbonylation of polyfluorinated benzylic alcohols in superacids demonstrates that these media facilitate transformations at sites adjacent to the fluorinated rings. nih.gov In some cases, reactions in antimony pentafluoride (SbF₅) have led to the formation of polyfluorinated benzophenone structures, further underscoring their stability and relevance in superacid chemistry. eco-vector.com It is anticipated that this compound, when dissolved in a superacid, would become fully protonated, significantly enhancing the electrophilicity of the carbonyl carbon and potentially enabling reactions with very weak nucleophiles.
Role as a Chemical Precursor in Organic Synthesis
Fluorinated compounds are crucial as building blocks in medicinal chemistry and materials science. this compound, with its densely packed fluorine atoms, represents a valuable precursor for more complex polyfluorinated molecules. While direct synthetic applications of the 3,4,5-trifluoro isomer are not widely documented, the closely related isomer, Bis(2,4,5-trifluorophenyl)methanone, serves as a key intermediate in the synthesis of fluorinated dyes. This provides a strong model for the potential applications of this compound.
For instance, fluorinated xanthones, which are precursors to fluorescent dyes like Pennsylvania Green, are synthesized from Bis(2,4,5-trifluorophenyl)methanone. The synthesis involves sequential nucleophilic aromatic substitution reactions where the fluorine atoms on the phenyl rings are displaced by nucleophiles. This highlights the role of the fluorinated benzophenone skeleton as a scaffold for building complex functional molecules. The fluorine atoms act as leaving groups that can be substituted to construct new heterocyclic ring systems, such as xanthones and acridones. Given this precedent, this compound is a promising precursor for novel fluorinated materials, dyes, and pharmacologically active compounds.
Structure Reactivity and Structure Spectroscopic Property Relationships of Bis 3,4,5 Trifluorophenyl Methanone
Impact of Trifluorophenyl Moieties on Electronic and Steric Properties of the Ketone
The presence of three fluorine atoms on each phenyl ring significantly alters the electronic and steric environment of the ketone functional group in Bis(3,4,5-trifluorophenyl)methanone compared to unsubstituted benzophenone (B1666685).
Electronic Properties:
Fluorine is the most electronegative element, and its presence on the phenyl rings has a profound electron-withdrawing effect. This effect is primarily due to the inductive effect (-I) of the fluorine atoms, which pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack.
The electron-withdrawing nature of the trifluorophenyl groups is expected to stabilize the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Studies on related fluorinated ketones have shown that the degree of fluorination directly influences the electron density on the carbonyl carbon. chim.it
Steric Properties:
While fluorine has a relatively small van der Waals radius, the presence of six fluorine atoms in this compound introduces some steric hindrance around the carbonyl group. However, the placement of the fluorine atoms at the 3, 4, and 5 positions of the phenyl rings means they are relatively remote from the immediate vicinity of the carbonyl carbon compared to ortho-substituted analogues like bis(2,4,6-trifluorophenyl)methanone. Therefore, the steric hindrance from the 3,4,5-trifluoro substitution pattern is less pronounced than in cases where fluorine atoms occupy the ortho positions. The primary influence of the trifluorophenyl moieties in this specific isomer is electronic rather than steric.
Correlation Between Experimental Spectroscopic Data and Theoretical Predictions
Predicted Spectroscopic Features:
Based on the structure of this compound, the following spectroscopic characteristics would be anticipated:
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone, likely at a higher wavenumber (>1700 cm⁻¹) compared to unsubstituted benzophenone due to the electron-withdrawing effect of the fluorine atoms. Strong C-F stretching bands would also be prominent in the fingerprint region. |
| ¹³C NMR Spectroscopy | The carbonyl carbon would exhibit a downfield chemical shift. The aromatic carbons would show complex splitting patterns due to C-F coupling. The chemical shifts of the carbons in the trifluorophenyl rings would be influenced by the strong electronegativity of the fluorine atoms. |
| ¹⁹F NMR Spectroscopy | Multiple signals would be expected corresponding to the chemically non-equivalent fluorine atoms at the 3, 4, and 5 positions, with characteristic coupling constants. |
| Mass Spectrometry | The molecular ion peak would be observed at the expected m/z value. Fragmentation patterns would likely involve the loss of CO and fluorinated fragments. |
Correlation with Theoretical Predictions:
Density Functional Theory (DFT) calculations are a powerful tool for predicting the spectroscopic properties of molecules. For fluorinated organic compounds, DFT methods can provide valuable insights into vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis).
Theoretical calculations for related fluorinated benzophenones and other fluorinated molecules have shown good agreement with experimental data. nist.govbohrium.comresearchgate.netresearchgate.net For this compound, DFT calculations would be expected to:
Accurately predict the C=O stretching frequency in the IR spectrum.
Provide calculated ¹³C and ¹⁹F NMR chemical shifts that correlate well with experimental values, aiding in the assignment of complex spectra.
Help to understand the electronic structure and how it relates to the observed spectroscopic properties.
Discrepancies between theoretical and experimental data can often be minimized by selecting appropriate computational methods and basis sets that account for the effects of electron correlation and the specific nature of the fluorine atoms.
Influence of Structural Modifications on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are intrinsically linked to its structure. Modifications to the molecule, either at the phenyl rings or the carbonyl group, would have predictable consequences.
Reactivity at the Carbonyl Group:
The high electrophilicity of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. The rate of these reactions would be significantly faster compared to non-fluorinated benzophenone.
Nucleophilic Aromatic Substitution:
The fluorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution (SNAr), particularly those at the para position (position 4). The strong activation provided by the electron-withdrawing carbonyl group facilitates these reactions. The reactivity of related hexafluorobenzophenones, such as bis(2,4,5-trifluorophenyl)methanone, in SNAr reactions with various nucleophiles like hydroxides, methoxides, and amines has been demonstrated. bohrium.com It is expected that this compound would undergo similar transformations.
The table below outlines the expected influence of structural modifications on reactivity and selectivity:
| Structural Modification | Influence on Reactivity and Selectivity |
| Change in Fluorine Substitution Pattern | Moving fluorine atoms to the ortho positions (e.g., in bis(2,4,6-trifluorophenyl)methanone) would increase steric hindrance around the carbonyl group, potentially slowing down nucleophilic attack at the carbonyl carbon but could influence the regioselectivity of SNAr reactions. |
| Introduction of Other Substituents on the Phenyl Rings | Electron-donating groups would decrease the electrophilicity of the carbonyl carbon and deactivate the ring towards SNAr, thus reducing reactivity. Conversely, additional electron-withdrawing groups would further enhance reactivity. |
| Reduction of the Carbonyl Group | Reduction of the ketone to the corresponding alcohol, bis(3,4,5-trifluorophenyl)methanol, would remove the primary site of nucleophilic attack and the activating group for SNAr reactions. |
Q & A
Q. What are the common synthetic routes for preparing Bis(3,4,5-trifluorophenyl)methanone, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves Grignard reagent-mediated coupling followed by oxidation. For example:
- Step 1 : React 3,4,5-trifluorobenzaldehyde with a Grignard reagent (e.g., derived from 1-bromo-3,4,5-trifluorobenzene) to form a benzyl alcohol intermediate .
- Step 2 : Oxidize the alcohol to the ketone using agents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .
- Purification : Column chromatography (10–20% EtOAc/hexanes) achieves >75% purity, with yields influenced by stoichiometry and solvent choice (e.g., DMSO enhances reactivity at 35–60°C) .
Q. Key Factors Affecting Yield/Purity :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 35–60°C | Higher temps accelerate oxidation but risk side reactions |
| Solvent | DMSO or DMA | Polar aprotic solvents improve nucleophilic substitution efficiency |
| Purification | Gradient elution (EtOAc/hexanes) | Removes unreacted aldehydes and by-products |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine coupling splits signals. For example, aromatic protons appear as multiplets (δ 7.34–7.60 ppm), and carbonyl carbons resonate at δ ~185 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1661 cm⁻¹ and C-F stretches at 1144–1249 cm⁻¹ confirm structure .
- HRMS : Exact mass (e.g., m/z 286.0276 [M−H]⁻) validates molecular formula (C₁₃H₅F₅O) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>95%) .
Q. What are the primary applications of this compound in material science?
Methodological Answer:
- Polymer Synthesis : Acts as a crosslinking agent in fluorinated polyesters, enhancing thermal stability (Tg > 200°C) .
- Photovoltaic Materials : Electron-withdrawing trifluorophenyl groups improve electron mobility in organic semiconductors (e.g., PCE ~8% in OSC devices) .
Advanced Research Questions
Q. How can nucleophilic substitution reactions of this compound be optimized for functionalization?
Methodological Answer:
- Ammonolysis : Treat with concentrated NH₄OH (35°C, 12 h) to replace fluorine with -NH₂ groups. Yields improve with excess NH₃ (5:1 molar ratio) and DMSO as solvent .
- Amination : Use diethylamine (90°C, 12 h) to introduce -N(Et)₂ groups. Purify via flash chromatography (5–10% EtOAc/hexanes) for 85% yield .
Mechanistic Insight :
Fluorine’s electronegativity activates the aromatic ring for nucleophilic attack, with para-fluorine substituents directing substitution to meta positions .
Q. How do the stereoelectronic effects of fluorine substituents influence the compound’s reactivity in catalysis?
Methodological Answer:
- Electron-Withdrawing Effect : Trifluorophenyl groups reduce electron density on the carbonyl, enhancing electrophilicity (evidenced by 13C NMR δ ~185 ppm for C=O) .
- Conformational Rigidity : Fluorine’s van der Waals radius (1.47 Å) restricts rotation, favoring planar configurations for π-π stacking in catalytic intermediates .
Case Study :
In hydroboration reactions, analogous tris(3,4,5-trifluorophenyl)borane shows 30% higher turnover frequency (TOF) than non-fluorinated analogs due to enhanced Lewis acidity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
Methodological Answer:
Q. Data Discrepancy Table :
| Property | Reported Value | Source | Likely Cause |
|---|---|---|---|
| Melting Point | 134–136°C vs. 120–121°C | vs. | Polymorphism or residual solvent |
| Solubility in H₂O | <0.1 mg/mL vs. 1.2 mg/mL | vs. | Impurities or particle size differences |
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Fluorine’s hydrophobic interactions improve binding affinity (ΔG < −8 kcal/mol) .
- QSAR Models : Correlate Hammett σ constants (σₘ = 0.43 for CF₃) with IC₅₀ values in cytotoxicity assays (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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